molecular formula C9H5F5 B13447998 2,3-Difluoro-4-vinylbenzotrifluoride

2,3-Difluoro-4-vinylbenzotrifluoride

Cat. No.: B13447998
M. Wt: 208.13 g/mol
InChI Key: YZHLHNQKRMOLOE-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-vinylbenzotrifluoride is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group, two fluorine substituents at the 2- and 3-positions, and a vinyl (-CH=CH₂) group at the 4-position of the benzene ring. This structure combines electron-withdrawing fluorine atoms with a reactive vinyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and steric properties distinguish it from related fluorinated aromatics .

Properties

Molecular Formula

C9H5F5

Molecular Weight

208.13 g/mol

IUPAC Name

1-ethenyl-2,3-difluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F5/c1-2-5-3-4-6(9(12,13)14)8(11)7(5)10/h2-4H,1H2

InChI Key

YZHLHNQKRMOLOE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-vinylbenzotrifluoride typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-vinylbenzotrifluoride may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-vinylbenzotrifluoride can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2,3-Difluoro-4-vinylbenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-vinylbenzotrifluoride in various applications involves its ability to participate in specific chemical reactions due to the presence of fluorine atoms and a vinyl group. The fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain contexts. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with variations in substituents or backbone structure. Below is a detailed analysis:

Substituent Variations in Fluorinated Benzotrifluorides
Compound Name Substituents Formula Key Properties/Applications
2,3-Difluoro-4-vinylbenzotrifluoride 2-F, 3-F, 4-CH=CH₂, -CF₃ C₉H₅F₅ High reactivity (vinyl group); used in polymer crosslinking
4-Amino-2,3-difluorobenzotrifluoride 2-F, 3-F, 4-NH₂, -CF₃ C₇H₄F₅N Amine functionality enables coupling reactions; potential in drug synthesis
4-Trifluoromethylphenol -OH, -CF₃ C₇H₅F₃O Acidic hydroxyl group; catalyst in organic reactions

Key Differences :

  • The vinyl group in 2,3-Difluoro-4-vinylbenzotrifluoride enhances its utility in polymerization or cycloaddition reactions, unlike the amino group in 4-Amino-2,3-difluorobenzotrifluoride, which is better suited for nucleophilic substitutions .
  • The trifluoromethyl group in all compounds confers thermal stability and lipophilicity, critical for pharmaceutical applications .
Vinyl-Substituted Fluorinated Aromatics
Compound Name Core Structure Reactivity Profile
4-Vinylbenzoic acid Benzene ring with -COOH and -CH=CH₂ Carboxylic acid enables solubility; used in coatings
4-vinylphenylboronic acid Benzene ring with -B(OH)₂ and -CH=CH₂ Suzuki-Miyaura cross-coupling partner
2,3-Difluoro-4-vinylbenzotrifluoride Fluorinated benzene with -CF₃ and -CH=CH₂ Combines fluorophilic and olefinic reactivity for specialty polymers

Notable Contrasts:

  • Unlike 4-vinylbenzoic acid, the trifluoromethyl group in 2,3-Difluoro-4-vinylbenzotrifluoride reduces polarity, enhancing compatibility with hydrophobic matrices .

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